molecular formula C17H16N4O3S B4328640 2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-methyl-6-nitrophenyl)acetamide

2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-methyl-6-nitrophenyl)acetamide

Cat. No. B4328640
M. Wt: 356.4 g/mol
InChI Key: NBSMHPCGYXFMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-methyl-6-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various fields, including medicinal, biological, and chemical research.

Mechanism of Action

The mechanism of action of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-methyl-6-nitrophenyl)acetamide is not fully understood. However, studies have shown that the compound may inhibit the activity of certain enzymes involved in inflammation and cancer development. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-methyl-6-nitrophenyl)acetamide has a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammation and to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to be non-toxic to normal cells, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-methyl-6-nitrophenyl)acetamide in lab experiments are its high purity and stability, making it easy to handle and store. However, the limitations of using this compound include its high cost and limited availability, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-methyl-6-nitrophenyl)acetamide. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties and to develop it as a potential drug candidate for these conditions. Another direction is to study its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects.

Scientific Research Applications

2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-methyl-6-nitrophenyl)acetamide has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the field of medicinal chemistry, where it has been studied for its anti-inflammatory and anti-cancer properties. It has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2-methyl-6-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-10-5-4-6-14(21(23)24)16(10)20-15(22)9-25-17-13(8-18)11(2)7-12(3)19-17/h4-7H,9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSMHPCGYXFMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)CSC2=C(C(=CC(=N2)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-methyl-6-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-methyl-6-nitrophenyl)acetamide
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2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-methyl-6-nitrophenyl)acetamide

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